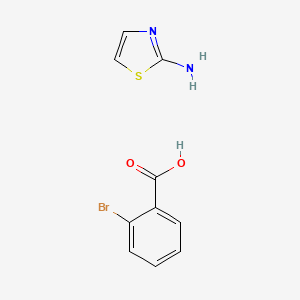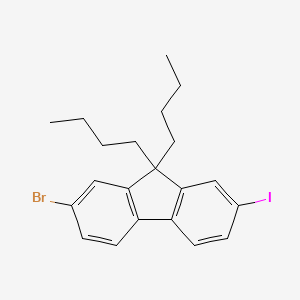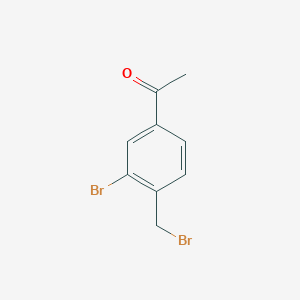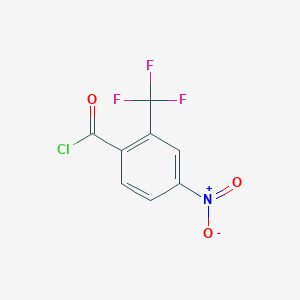
4-Nitro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Nitro-2-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3ClF3NO3 and its molecular weight is 253.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-2-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-2-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Studies
The molecular structure of derivatives of benzoyl chloride, including those with a nitro group, has been explored through x-ray structure studies. These studies reveal the presence of a conjugated system in the molecule and establish intramolecular contacts, such as NH ... Cl, highlighting the compound's compact molecular structure compared to similar compounds without the nitro group (Cherepinskii-Malov, Buzykin & Gusev, 1981).
Synthesis and Antimicrobial Activity
4-Nitro benzoyl isothiocyanate, prepared from 4-nitro benzoyl chloride, has been utilized in the synthesis of various derivatives with potential antimicrobial properties. These compounds have been screened for their antibacterial and antifungal activities and characterized using spectral techniques like IR and NMR (Gondhani, Sanghani, Sanja & Dobariya, 2013).
NMR and DFT Studies in Medicine
NMR and DFT calculation studies have been conducted on 2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC), a component of a medicine for tyrosinemia type I. These studies help understand the molecule's structure and behavior in the human body, particularly in the urine of patients treated with the medicine (Gryff-Keller, Szczeciński & Kraska-Dziadecka, 2011).
Synthesis and Characterization of Derivatives
Research has also focused on synthesizing and characterizing 4-nitro benzoyl acylhydrazines, demonstrating high product yields and providing insights into their potential applications in various fields (Jian-ping, 2008).
properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(13(15)16)3-6(5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENXPZKYQCBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



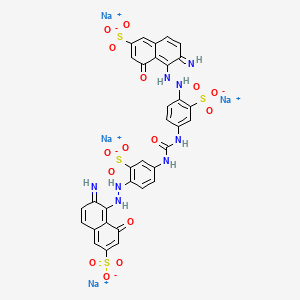
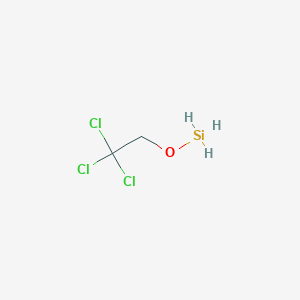
![ethyl 3-[[2-[[4-[(E)-(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8233940.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)
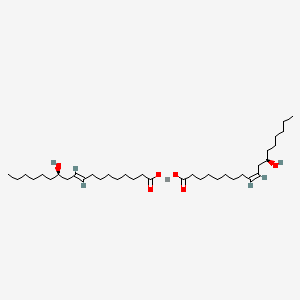
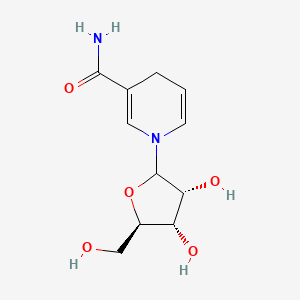
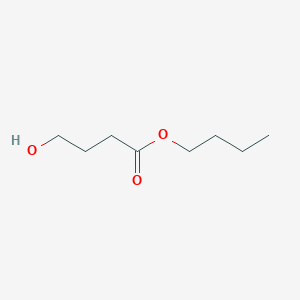
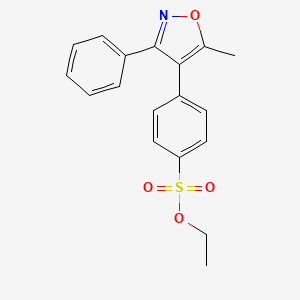
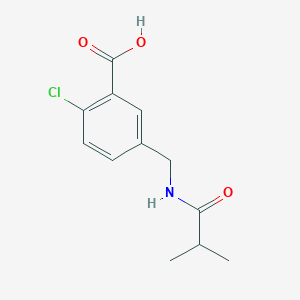
![(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8233991.png)
